2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine
Overview
Description
2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine is a chemical compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives, which includes this compound, often involves a series of reactions including esterification, cyanation, cyclization, and aminolysis . The product can be separated from the reaction mixture in high purity, and a wide variety of substituted aromatic aldehydes can be used directly .Molecular Structure Analysis
The molecular structure of this compound is characterized by its unique structural features. It is a five-membered ring system, comprising two nitrogen atoms and one oxygen atom . The pharmacophoric characteristics of 1,3,4-oxadiazole can be attributed to its ability to form hydrogen bonds, engage in π–π stacking interactions, and exhibit electron-deficient and electron-rich regions within its structure .Scientific Research Applications
Crystal Structure Analysis : Research has examined the crystal structures of compounds related to 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine, providing insights into their molecular configurations and interactions. For instance, studies have focused on the crystal packing and hydrogen bonding patterns in these compounds, which are crucial for understanding their chemical properties and potential applications (Fun et al., 2012), (Wang et al., 2007).
Synthesis and Biological Assessment : Studies have developed methods for synthesizing novel compounds with 1,3,4-oxadiazol cycles and assessed their biological properties. This includes exploring different synthesis schemes and analyzing the resultant compounds' pharmacological activities (Karpina et al., 2019).
Anticancer Agents : Research into substituted 1,3,4-oxadiazolyl tetrahydropyridines, which are structurally related to this compound, has highlighted their potential as anticancer agents. These studies involve synthesizing and testing these compounds' activities against cancer cell lines, providing valuable insights into their therapeutic potential (Redda & Gangapuram, 2007).
Optical Properties : Investigations into the optical properties of bis-1,3,4-oxadiazole derivatives have revealed their photoluminescence behaviors. Understanding these properties is important for applications in materials science and photonics (Liu et al., 2015).
Antitumor Activity : Novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives have been synthesized and analyzed for their antitumor activity. This research contributes to the development of new compounds with potential medicinal applications (Maftei et al., 2016).
Coordination Polymers and Chemosensors : Studies on coordination polymers and chemosensors involving oxadiazol-pyridine ligands have been conducted. These findings have implications for the development of new materials with specific chemical sensing capabilities (Zhao et al., 2013).
Mechanism of Action
Target of Action
Oxadiazole derivatives have been studied for their high therapeutic values . They have been found to have a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , antimycobacterial , analgesic , anticonvulsant , tyrokinase inhibitor and cathepsin K inhibitor antioxidant properties.
Mode of Action
Some oxadiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition is believed to mediate their anti-inflammatory effects .
Biochemical Pathways
Some oxadiazole derivatives have been found to inhibit the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Pharmacokinetics
Some oxadiazole derivatives have been found to have good bioavailability .
Result of Action
Some oxadiazole derivatives have been found to have significant anti-inflammatory and analgesic activities .
Future Directions
The future directions for research on 2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine and similar compounds could involve further exploration of their biological activities, including their potential as anticancer, antimicrobial, and other therapeutic agents . Additionally, further studies could focus on the development of novel 1,3,4-oxadiazole-based drugs, with structural modifications to ensure high cytotoxicity towards malignant cells .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(1,3,4-oxadiazol-2-yl)pyridine plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, thereby affecting various metabolic pathways. For instance, it interacts with oxidoreductase enzymes, which are crucial for redox reactions in cells . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in malignant cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling . This inhibition results in the disruption of signaling pathways that are essential for cell proliferation and survival .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. This compound exhibits stability under standard laboratory conditions, but its effects on cellular function can change over time. In vitro studies have demonstrated that prolonged exposure to this compound can lead to the degradation of cellular components and long-term alterations in cell function . Additionally, in vivo studies have shown that the compound’s effects on cellular processes can vary depending on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to affect the levels of metabolites in cells by modulating the activity of key metabolic enzymes . For instance, it can inhibit the activity of enzymes involved in glycolysis, leading to a decrease in glucose metabolism and energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall function .
Properties
IUPAC Name |
2-(2-chloropyridin-4-yl)-1,3,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-3-5(1-2-9-6)7-11-10-4-12-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYOHFAUCKLGDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NN=CO2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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